REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([CH3:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]([NH2:6])=O.P(Cl)(Cl)(Cl)=O.O>C(#N)C>[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([CH3:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]#[N:6]
|
Name
|
2-amino-4-methyl-3,5-dinitrobenzamide
|
Quantity
|
12.5 kg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
78.4 kg
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
14.8 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
245 kg
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated to reflux
|
Type
|
WASH
|
Details
|
is rinsed with acetonitrile (16 kg)
|
Type
|
ADDITION
|
Details
|
the rinse solution is also added to the aforementioned water
|
Type
|
CUSTOM
|
Details
|
quench solution
|
Type
|
TEMPERATURE
|
Details
|
The quench solution is then cooled to about 5° C. over a period of about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The quench solution is then filtered
|
Type
|
WASH
|
Details
|
is rinsed with water (93 kg)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
is then dried in a vacuum tray drier, at a temperature of about 47° C.
|
Reaction Time |
3.25 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 kg | |
YIELD: PERCENTYIELD | 83.5% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |